4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound with a unique structure that includes a morpholine ring, an oxadiazole ring, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps. One common method includes the reaction of a morpholine derivative with an oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Formation of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride
- 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- (2R,6S)-4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine
Uniqueness
4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[5-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-19(8-12(2)21-11)9-15-17-16(18-22-15)14-5-3-13(10-20)4-6-14/h3-6,10-12H,7-9H2,1-2H3/t11-,12+ |
InChI Key |
CZLAGVVABZFECZ-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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